Fluotrimazole

描述

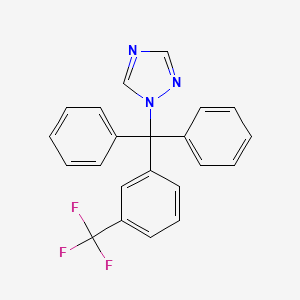

Structure

3D Structure

属性

IUPAC Name |

1-[diphenyl-[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F3N3/c23-22(24,25)20-13-7-12-19(14-20)21(28-16-26-15-27-28,17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMQMMSGERCRSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)C(F)(F)F)N4C=NC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185182 | |

| Record name | 1-(3-Trifluoromethyltrityl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31251-03-3 | |

| Record name | Fluotrimazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31251-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluotrimazole [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031251033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluotrimazol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Trifluoromethyltrityl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[diphenyl[3-(trifluoromethyl)phenyl]methyl]-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOTRIMAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUP22XKV3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Fluotrimazole: Chemical Structure, Properties, and Experimental Analysis

Introduction

Fluotrimazole is a synthetic broad-spectrum antifungal agent belonging to the triazole class of compounds.[1][2] Primarily utilized as a topical treatment, it is effective against a variety of fungal infections, including those caused by dermatophytes and yeasts.[3] Its therapeutic efficacy stems from the targeted disruption of ergosterol synthesis, an essential process for maintaining the integrity of fungal cell membranes.[4] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, mechanism of action, synthesis, and key experimental protocols for its evaluation.

Chemical Identity and Structure

This compound is chemically identified as 1-[diphenyl-[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazole.[5][6] It is a synthetic compound recognized as a triazole fungicide.[1][5]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 1-[diphenyl-[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazole | [5][6] |

| CAS Number | 31251-03-3 | [1][5] |

| Molecular Formula | C₂₂H₁₆F₃N₃ | [1][5] |

| Molecular Weight | 379.38 g/mol | [5][7] |

| InChI | InChI=1S/C22H16F3N3/c23-22(24,25)20-13-7-12-19(14-20)21(28-16-26-15-27-28,17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-16H | [1][5] |

| InChIKey | LXMQMMSGERCRSU-UHFFFAOYSA-N | [1][5] |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)C(F)(F)F)N4C=NC=N4 | [5] |

| Synonyms | Fluotrimazol, Persulon, B 6660, NSC 303302 | [1][5] |

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented below. It is important to note that some reported values pertain to solutions of this compound, as indicated in the table.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Notes | Reference(s) |

| Melting Point | 132 °C | For pure solid | [8] |

| Boiling Point | 485.6 °C at 760 mmHg | Calculated | [9] |

| Density | 1.21 g/cm³ | Calculated | [9] |

| Water Solubility | 0.015 mg/L (at 20 °C, pH 7) | Low solubility | [8] |

| Organic Solvent Solubility | Cyclohexanone: 200,000 mg/LDichloromethane: 400,000 mg/LIsopropanol: 50,000 mg/LToluene: 100,000 mg/L | (at 20 °C) | [8] |

| LogP (Octanol/Water Partition Coefficient) | 5.137 | Calculated | [5][9] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound exerts its antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme (CYP51).[4][10] This enzyme is a critical component of the fungal sterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol.[11] Ergosterol is the primary sterol in fungal cell membranes, where it plays a crucial role analogous to that of cholesterol in mammalian cells, regulating membrane fluidity, integrity, and the function of membrane-bound proteins.[9]

By inhibiting lanosterol 14α-demethylase, this compound disrupts the production of ergosterol.[4] This leads to a depletion of ergosterol in the cell membrane and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[10] The combination of ergosterol depletion and toxic precursor accumulation compromises the structural and functional integrity of the fungal cell membrane, leading to increased permeability, disruption of cellular processes, and ultimately, the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[4][11]

Chemical Synthesis

This compound is produced commercially through a multi-step synthetic route.[8] The process begins with m-bromotrifluorotoluene, which is first converted into a Grignard reagent. This organometallic intermediate then undergoes a nucleophilic addition reaction with benzophenone. Subsequent hydrolysis with ammonium chloride yields 3-trifluoromethyl triphenylmethanol. This alcohol is then chlorinated to form 3-trifluoromethyltriphenylchloromethane. In the final step, this chlorinated intermediate is reacted with 1,2,4-triazole in the presence of triethylamine and N,N-dimethylformamide (DMF) under a nitrogen atmosphere to yield the final product, this compound.[8]

Experimental Protocols

Antifungal Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI, formerly NCCLS), is a common procedure.

Methodology (Adapted from CLSI M27/M38 guidelines):

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution with a standardized growth medium (e.g., RPMI-1640 buffered with MOPS) to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a standardized suspension of the fungal isolate to be tested (e.g., Candida albicans, Trichophyton rubrum) from a fresh culture. Adjust the suspension turbidity to match a 0.5 McFarland standard, which is then further diluted in the growth medium to achieve a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.

-

Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate, including a drug-free growth control well. A sterility control well (medium only) should also be included.

-

Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

-

MIC Reading: Determine the MIC by visually inspecting the wells or using a spectrophotometric plate reader. The MIC is the lowest this compound concentration at which a significant inhibition of growth (typically ≥50% reduction in turbidity compared to the drug-free growth control) is observed.

Ergosterol Biosynthesis Inhibition Assay

This assay directly measures the effect of this compound on its target pathway by quantifying the total ergosterol content in fungal cells.

Methodology (Adapted from Arthington-Skaggs et al.):

-

Cell Culture: Grow the fungal isolate in a suitable broth medium supplemented with various sub-inhibitory concentrations of this compound (e.g., 0, 0.25 x MIC, 0.5 x MIC, 1 x MIC). A no-drug control culture must be included. Incubate for a defined period (e.g., 16-24 hours).

-

Cell Harvesting and Saponification:

-

Harvest the fungal cells from each culture by centrifugation.

-

Wash the cell pellets with sterile distilled water.

-

Resuspend the pellets in a 25% alcoholic potassium hydroxide solution.

-

Incubate the suspension in an 85°C water bath for 1 hour to saponify the cellular lipids.

-

-

Ergosterol Extraction:

-

After cooling the tubes to room temperature, add sterile water and n-heptane.

-

Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol) into the n-heptane phase.

-

-

Spectrophotometric Analysis:

-

Carefully transfer the upper n-heptane layer to a quartz cuvette.

-

Scan the absorbance of the sample from 230 to 300 nm using a spectrophotometer.

-

Ergosterol presents a characteristic four-peaked absorbance curve. The presence of ergosterol and a C-24(28) sterol intermediate (accumulated due to inhibition) is calculated based on the absorbance values at specific wavelengths (typically 281.5 nm and 230 nm).

-

-

Data Analysis: Calculate the percentage of ergosterol inhibition at each this compound concentration relative to the no-drug control.

Toxicity Studies

Toxicological evaluation is performed according to standardized international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Table 3: Summary of Acute Toxicity Data for this compound

| Test | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | >5000 mg/kg | [9] |

| LD₅₀ | Mouse, Rat | Oral / Intraperitoneal | ≥1000 mg/kg | [12] |

Acute Dermal Irritation/Corrosion (Adapted from OECD Guideline 404):

-

Animal Model: The albino rabbit is the recommended species. A single animal is used for an initial test.

-

Test Substance Application: A small area (approx. 6 cm²) of the animal's dorsal skin is clipped free of fur. 0.5 mL (if liquid) or 0.5 g (if solid, moistened) of this compound is applied to the skin under a gauze patch.

-

Exposure: The patch is secured with semi-occlusive dressing for a 4-hour exposure period.

-

Observation: After patch removal, the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-application. The observation period may be extended up to 14 days to assess the reversibility of any observed effects.

-

Scoring: Skin reactions are scored using a standardized grading system (e.g., Draize scale). If the initial test shows corrosive or severe irritant effects, no further testing is needed. If the effects are mild or equivocal, the test is confirmed using at least two additional animals.

Skin Sensitization - Guinea Pig Maximisation Test (GPMT) (Adapted from OECD Guideline 406):

-

Animal Model: The albino guinea pig is the animal of choice. The test involves a treatment group (minimum 10 animals) and a control group (minimum 5 animals).

-

Induction Phase:

-

Day 0 (Intradermal Injections): Three pairs of intradermal injections are made into the clipped shoulder region of the treatment group animals: (1) Freund's Complete Adjuvant (FCA) mixed with vehicle, (2) the test substance in a suitable vehicle, and (3) the test substance emulsified in FCA. Control animals receive injections with adjuvant and vehicle only.

-

Day 7 (Topical Application): One week later, the injection site is pre-treated with an irritant (e.g., sodium lauryl sulfate), and then the test substance (in a high, non-necrotizing concentration) is applied topically under an occlusive patch for 48 hours.

-

-

Challenge Phase:

-

Day 21: Two weeks after the topical induction, both the treatment and control groups are challenged with a topical application of the test substance at the highest non-irritating concentration on a fresh, un-treated area of skin.

-

-

Observation and Scoring: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. A sensitizing agent is identified by a significantly higher incidence and severity of skin reactions in the treatment group compared to the control group.

Safety and Hazards

This compound exhibits a low acute toxicity profile.[12] GHS hazard statements indicate that it may cause long-lasting harmful effects to aquatic life.[5] In topical applications for humans, it is generally well-tolerated.[3] Studies in animal models have shown that this compound cream lacks sensitizing potential, is devoid of phototoxic potential, and does not induce photoallergic reactions.[12] Due to its very low systemic absorption rate following topical application, the risk of systemic toxicity is minimal.[12]

References

- 1. This compound [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. hpc-standards.com [hpc-standards.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. This compound | C22H16F3N3 | CID 91600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. reviberoammicol.com [reviberoammicol.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. This compound [sitem.herts.ac.uk]

- 9. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 11. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]

Fluotrimazole (CAS 31251-03-3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluotrimazole, an imidazole antifungal agent, demonstrates potent activity against a broad spectrum of pathogenic fungi. This technical guide provides an in-depth overview of this compound, consolidating available data on its physicochemical properties, mechanism of action, synthesis, and biological activity. Detailed experimental protocols for key in vitro and in vivo assays are outlined, and quantitative data are presented in structured tables for ease of reference. Furthermore, this guide includes visualizations of the ergosterol biosynthesis pathway, illustrating the target of this compound, and a conceptual workflow for its synthesis, rendered using Graphviz.

Physicochemical Properties

This compound is a white crystalline solid with the chemical formula C₂₂H₁₆F₃N₃.[1] It is practically insoluble in water but soluble in various organic solvents.[2]

| Property | Value | Reference |

| CAS Number | 31251-03-3 | [1] |

| Molecular Formula | C₂₂H₁₆F₃N₃ | [1][3] |

| Molecular Weight | 379.38 g/mol | [1][3] |

| Melting Point | 132 °C | [2] |

| Boiling Point (Predicted) | 485.6 ± 55.0 °C | |

| Density (Predicted) | 1.21 ± 0.1 g/cm³ | |

| pKa (Predicted) | 2.15 ± 0.10 | |

| Water Solubility (20°C) | 1.5 mg/L | [2] |

| Solubility (20°C) | Dichloromethane (40%), Cyclohexanone (20%), Toluene (10%), Propylene glycol (5%) | [2] |

| LogP (Octanol/Water Partition Coefficient) | 5.137 (Calculated) | [4] |

Mechanism of Action

This compound exerts its antifungal effect by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][6] Specifically, it targets and inhibits the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51/Erg11).[7] This enzyme is critical for the conversion of lanosterol to ergosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of membrane integrity and function ultimately results in the inhibition of fungal growth and cell death.[5]

Synthesis

A general synthetic route for this compound involves a multi-step process.

Detailed Experimental Protocol (Conceptual)

The synthesis of this compound can be achieved through the following conceptual steps, based on general chemical principles for similar compounds:

-

Formation of the Grignard Reagent: To a solution of magnesium turnings in anhydrous diethyl ether, a solution of m-bromotrifluorotoluene in anhydrous diethyl ether is added dropwise under a nitrogen atmosphere. The reaction mixture is refluxed until the magnesium is consumed.

-

Nucleophilic Addition: The freshly prepared Grignard reagent is cooled and a solution of benzophenone in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature and then refluxed.

-

Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Reaction with 1,2,4-Triazole: The crude intermediate alcohol is dissolved in a suitable solvent (e.g., dimethylformamide) and reacted with 1,2,4-triazole in the presence of a suitable coupling agent and base under a nitrogen atmosphere. The reaction mixture is heated to drive the reaction to completion.

-

Purification: The final product, this compound, is isolated and purified by column chromatography on silica gel.

Biological Activity

This compound exhibits a broad spectrum of antifungal activity against various dermatophytes, yeasts, and other pathogenic fungi.

In Vitro Activity

The in vitro antifungal activity of this compound is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using standardized methods such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

| Organism | MIC Range (µg/mL) | Reference |

| Dermatophytes | 0.025 - 5.0 | [7] |

| Yeasts | 0.025 - 5.0 | [7] |

| Filamentous fungi | 0.025 - 5.0 | [7] |

| Scopulariopsis brevicaulis | 0.15 - 0.6 | [7] |

| Parameter | Value | Organism | Reference |

| IC₅₀ (Ergosterol Biosynthesis) | 0.071 µmol/L | Candida albicans (cell-free homogenate) | [7] |

In Vivo Activity

Animal models are utilized to assess the in vivo efficacy of this compound. Common models include guinea pig models of trichophytosis and rat models of vaginal candidiasis.

| Animal Model | Formulation | Efficacy | Reference |

| Guinea-pig trichophytosis | 1% and 2% cream or solution (topical) | Highly effective, >80% cured or markedly improved | [7] |

| Rat vaginal candidiasis | 1% and 2% cream or solution (topical) | Highly effective, >80% cured or markedly improved | [7] |

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the CLSI M38-A guideline for filamentous fungi and can be adapted for yeasts.

-

Preparation of Antifungal Agent: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the desired final concentrations.

-

Inoculum Preparation: Fungal isolates are grown on a suitable agar medium (e.g., Sabouraud Dextrose Agar). The inoculum is prepared by gently scraping the surface of the culture with a sterile, wetted cotton swab. The fungal elements are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard.

-

Microdilution Assay: The diluted antifungal agent is dispensed into the wells of a 96-well microtiter plate. Each well is then inoculated with the prepared fungal suspension. A growth control well (containing no drug) and a sterility control well (containing no inoculum) are included.

-

Incubation: The plates are incubated at 35°C for a duration appropriate for the organism being tested (typically 24-48 hours for yeasts and 48-96 hours for molds).

-

Reading of Results: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% inhibition) compared to the growth control. This can be assessed visually or by using a spectrophotometer.

In Vivo Efficacy in a Guinea Pig Model of Dermatophytosis

-

Animal Preparation: Healthy guinea pigs are housed individually. An area of hair on the back of each animal is clipped, and the skin is lightly abraded to facilitate infection.

-

Infection: A suspension of a dermatophyte, such as Trichophyton mentagrophytes, is applied to the abraded skin area.

-

Treatment: After a set period to allow for the establishment of infection (e.g., 3-5 days), the animals are randomly assigned to treatment and control groups. The treatment group receives topical application of a this compound formulation (e.g., 1% cream) daily for a specified duration (e.g., 10-14 days). The control group receives a placebo formulation.

-

Evaluation of Efficacy: The severity of the skin lesions is scored at regular intervals based on parameters such as erythema, scaling, and crusting. At the end of the treatment period, skin scrapings are taken from the infected area for mycological examination (direct microscopy with KOH and culture on Sabouraud Dextrose Agar) to determine the presence or absence of the fungus.

Safety and Toxicology

This compound is generally considered to have low toxicity. As with other azole antifungals, it is an inhibitor of cytochrome P450 enzymes, which may lead to potential drug-drug interactions. Further detailed toxicological studies are necessary to fully characterize its safety profile.

Conclusion

This compound is a potent imidazole antifungal agent with a well-defined mechanism of action targeting ergosterol biosynthesis. Its broad spectrum of in vitro activity and demonstrated in vivo efficacy in animal models of dermatophytosis highlight its potential as a therapeutic agent. This technical guide provides a comprehensive summary of the current knowledge on this compound, serving as a valuable resource for researchers and professionals in the field of drug development. Further research is warranted to fully elucidate its pharmacokinetic and toxicological profile and to explore its full therapeutic potential.

References

- 1. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]

- 4. Animal Model of Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Drug interactions between nine antifungal agents and drugs metabolized by human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular simulations of fluconazole-mediated inhibition of sterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Fluotrimazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluotrimazole, scientifically known as 1-[diphenyl[3-(trifluoromethyl)phenyl]methyl]-1H-1,2,4-triazole, is a potent antifungal agent belonging to the azole class. Its therapeutic efficacy stems from the inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This guide provides a comprehensive overview of the chemical synthesis of this compound, detailing the reaction pathway, experimental protocols, and relevant chemical data. The synthesis is a multi-step process involving the formation of a key Grignard reagent, its subsequent reaction with benzophenone to form a substituted triphenylmethanol intermediate, followed by chlorination and final coupling with 1,2,4-triazole.

Overall Reaction Scheme

The synthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Grignard Reagent: 3-Bromobenzotrifluoride is reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, (3-(trifluoromethyl)phenyl)magnesium bromide.

-

Synthesis of the Triphenylmethanol Intermediate: The prepared Grignard reagent undergoes a nucleophilic addition to the carbonyl carbon of benzophenone, yielding 3-(trifluoromethyl)triphenylmethanol after an acidic workup.

-

Final Assembly of this compound: The tertiary alcohol is converted to its corresponding chloride, 3-(trifluoromethyl)triphenylchloromethane, which is then reacted with 1,2,4-triazole to furnish the final product, this compound.

Data Presentation

While specific yields for each step in the synthesis of this compound are not extensively reported in publicly available literature, the following table summarizes the key chemical entities and their properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 3-Bromobenzotrifluoride | C₇H₄BrF₃ | 225.01 | Starting Material |

| Magnesium | Mg | 24.31 | Reagent |

| (3-(trifluoromethyl)phenyl)magnesium bromide | C₇H₄BrF₃Mg | 249.31 | Grignard Reagent |

| Benzophenone | C₁₃H₁₀O | 182.22 | Reagent |

| 3-(Trifluoromethyl)triphenylmethanol | C₂₀H₁₅F₃O | 340.33 | Intermediate |

| Thionyl Chloride | SOCl₂ | 118.97 | Chlorinating Agent |

| 3-(Trifluoromethyl)triphenylchloromethane | C₂₀H₁₄ClF₃ | 358.77 | Intermediate |

| 1,2,4-Triazole | C₂H₃N₃ | 69.07 | Reagent |

| Triethylamine | C₆H₁₅N | 101.19 | Base |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |

| This compound | C₂₂H₁₆F₃N₃ | 379.38 | Final Product |

Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations and provide a detailed guide for the synthesis of this compound.

Step 1: Synthesis of (3-(trifluoromethyl)phenyl)magnesium bromide

This procedure outlines the formation of the Grignard reagent, a critical organometallic intermediate.

Materials:

-

3-Bromobenzotrifluoride

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

Procedure:

-

All glassware must be rigorously dried in an oven and assembled under a dry nitrogen or argon atmosphere to exclude moisture.

-

Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and an addition funnel.

-

Add a small crystal of iodine to the flask.

-

Prepare a solution of 3-bromobenzotrifluoride (1 equivalent) in anhydrous diethyl ether or THF.

-

Add a small portion of the 3-bromobenzotrifluoride solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be required to initiate the reaction.

-

Once the reaction has started, add the remaining 3-bromobenzotrifluoride solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark, cloudy solution is used directly in the next step.

Step 2: Synthesis of 3-(Trifluoromethyl)triphenylmethanol

This step involves the nucleophilic attack of the Grignard reagent on benzophenone.

Materials:

-

(3-(trifluoromethyl)phenyl)magnesium bromide solution (from Step 1)

-

Benzophenone

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution or dilute hydrochloric acid

Procedure:

-

In a separate flask, dissolve benzophenone (1 equivalent relative to the starting 3-bromobenzotrifluoride) in anhydrous diethyl ether or THF.

-

Cool the benzophenone solution in an ice bath.

-

Slowly add the prepared Grignard reagent from Step 1 to the benzophenone solution via a cannula or an addition funnel. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid while cooling the flask in an ice bath. This step protonates the alkoxide intermediate to form the alcohol and dissolves the magnesium salts.

-

The aqueous and organic layers are separated. The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-(trifluoromethyl)triphenylmethanol.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Step 3: Synthesis of 3-(Trifluoromethyl)triphenylchloromethane

This step converts the tertiary alcohol into a more reactive alkyl chloride.

Materials:

-

3-(Trifluoromethyl)triphenylmethanol

-

Thionyl chloride or acetyl chloride

-

Anhydrous benzene or toluene

Procedure:

-

Dissolve 3-(trifluoromethyl)triphenylmethanol (1 equivalent) in anhydrous benzene or toluene.

-

Slowly add thionyl chloride (1.1 to 1.5 equivalents) or acetyl chloride to the solution at room temperature. The reaction with acetyl chloride is known to proceed readily with triphenylmethanol derivatives.[1]

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

The solvent and excess reagent are removed under reduced pressure to yield the crude 3-(trifluoromethyl)triphenylchloromethane. This intermediate is often used in the next step without further purification due to its reactivity.

Step 4: Synthesis of this compound

This is the final step where the triazole ring is introduced.

Materials:

-

3-(Trifluoromethyl)triphenylchloromethane

-

1,2,4-Triazole

-

Triethylamine

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a reaction flask, dissolve 1,2,4-triazole (at least 1 equivalent) and triethylamine (1.1 to 1.5 equivalents) in anhydrous DMF under a nitrogen atmosphere.[1]

-

To this solution, add a solution of 3-(trifluoromethyl)triphenylchloromethane (1 equivalent) in DMF dropwise at room temperature.

-

Stir the reaction mixture at room temperature or gentle heating for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is poured into water, leading to the precipitation of the crude product.

-

The solid is collected by filtration, washed with water, and then dried.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to afford the pure product.

Mandatory Visualizations

Synthesis Workflow

The overall synthetic pathway for this compound is depicted in the following workflow diagram.

Caption: Overall synthesis workflow for this compound.

Grignard Reaction Mechanism

The key carbon-carbon bond-forming step, the Grignard reaction, proceeds through the nucleophilic addition of the organomagnesium compound to the carbonyl group of benzophenone.

Caption: Mechanism of the Grignard reaction step.

References

An In-depth Technical Guide on the Core Mechanism of Action of Fluotrimazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluotrimazole is a topical broad-spectrum antifungal agent belonging to the imidazole class.[1][2] It is utilized in the treatment of superficial mycoses of the skin, such as athlete's foot (tinea pedis), jock itch (tinea cruris), and ringworm (tinea corporis).[1] As an imidazole derivative, its antifungal activity stems from the targeted disruption of a critical biosynthetic pathway in fungi, leading to the cessation of growth and eventual cell death.[1][2][3] This guide provides a detailed examination of the molecular mechanism of this compound, presents quantitative efficacy data, outlines relevant experimental protocols, and illustrates the core pathways and potential resistance mechanisms.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action of this compound, shared with other azole antifungals, is the inhibition of ergosterol biosynthesis, an essential pathway for fungal cell membrane integrity.[1][4][5]

The Target: Lanosterol 14α-Demethylase (CYP51)

This compound specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as CYP51).[1][2][4] This enzyme is a crucial catalyst in the sterol biosynthesis pathway, responsible for the oxidative removal of the 14α-methyl group from lanosterol.[4][6] This demethylation step is indispensable for the subsequent conversion of lanosterol into ergosterol, the primary sterol component in fungal cell membranes.[4][7]

Molecular Consequences of Inhibition

By binding to the heme iron component of the CYP51 active site, this compound competitively blocks the enzyme's function.[8] This inhibition has two major downstream consequences:

-

Depletion of Ergosterol: The blockage of the pathway leads to a significant reduction in the cellular concentration of ergosterol.[9] Ergosterol is vital for maintaining the fluidity, permeability, and structural integrity of the fungal plasma membrane.[5]

-

Accumulation of Toxic Sterol Intermediates: The enzymatic block results in the accumulation of lanosterol and other 14α-methylated sterol precursors.[4][9] These aberrant sterols are incorporated into the fungal membrane, disrupting its normal packing and function, which can lead to increased membrane permeability and the inhibition of membrane-bound enzymes.[4][5]

The combined effect of ergosterol depletion and toxic sterol accumulation compromises the fungal cell membrane, leading to the leakage of essential cellular contents, inhibition of fungal growth (fungistatic effect), and ultimately, cell death (fungicidal effect).[1]

Quantitative Efficacy Data

The in vitro activity of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against its target enzyme and its minimum inhibitory concentrations (MIC) against various fungal pathogens.

Enzyme Inhibition

The inhibitory potency of this compound against its molecular target has been determined in a cell-free system.

| Target System | Organism | Parameter | Value | Reference |

| Ergosterol Biosynthesis | Candida albicans (cell-free homogenate) | IC50 | 0.071 µmol/L | [1] |

Antifungal Susceptibility

This compound demonstrates a broad spectrum of activity against dermatophytes, yeasts, and other filamentous fungi. Its activity is reported to be comparable to clotrimazole.[1]

| Fungal Group/Species | Parameter | MIC Range (µg/mL) | Reference |

| General Spectrum | |||

| Dermatophytes, Yeasts, Filamentous Fungi | MIC | 0.025 - 5.0 | [1] |

| Specific Organisms | |||

| Scopulariopsis brevicaulis (8 strains) | MIC | 0.15 - 0.6 | [1] |

Experimental Protocols

Protocol 1: Ergosterol Biosynthesis Inhibition Assay (Cell-Free)

This assay measures the ability of a compound to inhibit the conversion of a radiolabeled sterol precursor in a fungal cell lysate.

1. Preparation of Fungal Microsomes:

- Culture the target fungus (e.g., Candida albicans) in a suitable broth medium to mid-log phase.

- Harvest cells by centrifugation and wash with a buffer (e.g., phosphate-buffered saline).

- Generate spheroplasts using an enzyme like lyticase.

- Lyse the spheroplasts by osmotic shock or mechanical disruption (e.g., Dounce homogenizer) in a lysis buffer containing protease inhibitors.

- Perform differential centrifugation to isolate the microsomal fraction, which is rich in CYP51. Resuspend the microsomal pellet in a storage buffer and determine the total protein concentration (e.g., via Bradford assay).

2. Inhibition Assay:

- In a microcentrifuge tube, prepare a reaction mixture containing buffer, a cofactor system for cytochrome P450 reductase (e.g., NADPH-generating system), and the fungal microsomes.

- Add varying concentrations of this compound (dissolved in a solvent like DMSO) to the reaction tubes. Include a solvent-only control.

- Pre-incubate the mixture for 10-15 minutes at 37°C.

- Initiate the reaction by adding a radiolabeled substrate, such as [³H]-lanosterol.

- Incubate for a defined period (e.g., 30-60 minutes) at 37°C with gentle agitation.

3. Sterol Extraction and Analysis:

- Stop the reaction by adding an ethanolic solution of potassium hydroxide (saponification).

- Incubate at a high temperature (e.g., 85°C) for 1 hour to hydrolyze lipids.

- Extract the non-saponifiable lipids (sterols) using an organic solvent like n-hexane.

- Separate the extracted sterols (unreacted lanosterol and ergosterol pathway products) using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

- Quantify the radioactivity in the spots/peaks corresponding to the substrate and products using a scintillation counter or radio-detector.

4. Data Analysis:

- Calculate the percentage of substrate conversion for each this compound concentration relative to the solvent control.

- Plot the percentage of inhibition versus the logarithm of the this compound concentration.

- Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document for filamentous fungi, which is applicable to dermatophytes.

1. Preparation of Antifungal Agent:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

- Perform serial twofold dilutions in the test medium (e.g., RPMI-1640) in a 96-well microtiter plate to achieve the desired final concentration range.

2. Preparation of Fungal Inoculum:

- Culture the dermatophyte on a suitable agar medium (e.g., potato dextrose agar) until sporulation is evident.

- Harvest conidia by flooding the plate with sterile saline and gently scraping the surface.

- Adjust the concentration of the conidial suspension to a standard density (e.g., 1-5 x 10⁶ CFU/mL) using a spectrophotometer or hemocytometer.

- Dilute this suspension in the test medium to achieve the final working inoculum concentration (e.g., 0.4-5 x 10⁴ CFU/mL).

3. Inoculation and Incubation:

- Add the final fungal inoculum to each well of the microtiter plate containing the drug dilutions.

- Include a drug-free well (growth control) and an uninoculated well (sterility control).

- Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 4-7 days, depending on the growth rate of the fungus.

4. MIC Determination:

- The Minimum Inhibitory Concentration (MIC) is determined by visual inspection or by using a spectrophotometric plate reader.

- For azoles against dermatophytes, the MIC is defined as the lowest drug concentration that causes approximately 80% inhibition of growth compared to the growth control.[10]

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

prep_drug [label="Prepare this compound\nSerial Dilutions\nin 96-well Plate"];

prep_inoculum [label="Prepare Standardized\nFungal Inoculum\n(e.g., 0.4-5 x 10⁴ CFU/mL)"];

inoculate [label="Inoculate Plate Wells\nwith Fungal Suspension"];

controls [label="Include Growth and\nSterility Controls"];

incubate [label="Incubate Plate\n(e.g., 28-35°C, 4-7 days)"];

read_mic [label="Read MIC Endpoint\n(Lowest concentration with\n~80% growth inhibition)"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_drug;

start -> prep_inoculum;

prep_drug -> inoculate;

prep_inoculum -> inoculate;

inoculate -> controls;

controls -> incubate;

incubate -> read_mic;

read_mic -> end;

}

Mechanisms of Fungal Resistance

While specific resistance studies on this compound are limited, resistance mechanisms are generally conserved across the azole class. The primary mechanisms include:

-

Target Modification: Point mutations in the ERG11 (CYP51) gene can alter the structure of the enzyme's active site, reducing the binding affinity of azole drugs.[11][12][13] This is a common mechanism of acquired resistance.

-

Target Overexpression: Increased expression of the ERG11 gene leads to higher cellular concentrations of the CYP51 enzyme.[13] This requires a higher intracellular concentration of the azole drug to achieve a sufficient level of inhibition.

-

Efflux Pump Upregulation: Fungi can actively transport azole drugs out of the cell using membrane-associated efflux pumps.[11][13] The two major families involved are the ATP-Binding Cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters.[11] Overexpression of the genes encoding these pumps reduces the intracellular drug concentration, rendering it ineffective.

Conclusion

This compound exerts its antifungal effect through a well-defined mechanism: the potent and specific inhibition of lanosterol 14α-demethylase (CYP51). This action disrupts the ergosterol biosynthesis pathway, leading to a cascade of events including ergosterol depletion and toxic sterol accumulation, which culminates in the loss of fungal cell membrane integrity and viability. Its broad-spectrum activity makes it an effective agent for topical mycoses. Understanding its molecular action, quantitative efficacy, and potential resistance pathways is critical for its optimal use in clinical settings and for the development of future antifungal therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Antifungal Resistance Patterns of Microsporum canis: A 27-Year MIC Study in Mainland China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular typing and antifungal susceptibility of Trichophyton rubrum isolates from patients with onychomycosis pre- and post-treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antifungal Susceptibility of 596 Aspergillus fumigatus Strains Isolated from Outdoor Air, Hospital Air, and Clinical Samples: Analysis by Site of Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Species Distribution and Antifungal Susceptibilities of Aspergillus Section Fumigati Isolates in Clinical Samples from the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Virulence and Antifungal Susceptibility of Microsporum canis Strains from Animals and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal Susceptibilities of Aspergillus fumigatus Clinical Isolates Obtained in Nagasaki, Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro susceptibility to itraconazole, clotrimazole, ketoconazole and terbinafine of 100 isolates of Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Azole Cross-Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Fluotrimazole

An In-depth Technical Guide to the Physical and Chemical Properties of Fluotrimazole

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data in structured tables, details relevant experimental methodologies, and visualizes complex information through diagrams.

Chemical Identity and Structure

This compound is a triazole fungicide.[1][2][3] Its chemical identity is established by the following identifiers.

| Identifier | Value |

| IUPAC Name | 1-{diphenyl[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole[1][2] |

| CAS Number | 31251-03-3[2][4][5] |

| Chemical Formula | C22H16F3N3[1][2][4][5][6] |

| Molecular Weight | 379.38 g/mol [7][8][9] |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)C(F)(F)F)N4C=NC=N4[2][5] |

| InChI Key | LXMQMMSGERCRSU-UHFFFAOYSA-N[1][4][6] |

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound. These parameters are crucial for understanding its behavior in various chemical and biological systems.

Table 2.1: Core Physical Properties

| Property | Value | Conditions |

| Physical State | Colorless crystalline solid[3] | Standard Temperature and Pressure |

| Melting Point | 132 °C[7][10][11] | |

| Boiling Point | 485.6 ± 55.0 °C | Predicted |

| pKa | 2.15 ± 0.10 | Predicted |

| logP (Octanol/Water) | 5.7 | Computed[2][12] |

Table 2.2: Solubility Profile

| Solvent | Solubility | Temperature |

| Water | 1.5 mg/L[7][10] | 20 °C |

| Water (pH 7) | 0.015 mg/L[3] | 20 °C |

| Dichloromethane | 40% | 20 °C |

| Cyclohexanone | 20% | 20 °C |

| Toluene | 10% | 20 °C |

| Propylene Glycol | 5% | 20 °C |

Mechanism of Action

As a triazole antifungal agent, this compound's primary mechanism of action involves the disruption of fungal cell membrane synthesis.[13][14] It specifically inhibits the cytochrome P450 enzyme lanosterol 14-α-demethylase (CYP51A/B).[14][15] This enzyme is critical in the ergosterol biosynthesis pathway, where it catalyzes the conversion of lanosterol to ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its production, this compound compromises the structural integrity and function of the fungal membrane, leading to cell death.[13][14]

Caption: Antifungal mechanism of this compound via inhibition of the ergosterol pathway.

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of compounds like this compound.

Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a crystalline solid.[16]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[17]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: The solid sample must be completely dry and finely powdered.[16] A small amount is ground using a mortar and pestle.[18]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of about 3 mm.[19]

-

Measurement:

-

The loaded capillary tube is placed into the heating block of the melting point apparatus.[19]

-

For an unknown substance, a rapid preliminary heating is often performed to find an approximate melting range.[17][20]

-

A second, more precise measurement is then conducted. The sample is heated rapidly to about 15-20°C below the approximate melting point.

-

The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.[17]

-

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes liquid. The melting point is reported as the range T1-T2.[17] A sharp melting point range (0.5-1.0°C) is indicative of a pure substance.[17]

Caption: Experimental workflow for melting point determination using the capillary method.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold standard for determining the thermodynamic solubility of a compound in a given solvent.[21]

Apparatus:

-

Vials with screw caps

-

Shaker or rotator set to a constant temperature

-

Analytical balance

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: A stock solution of the compound in a suitable solvent is prepared. The test solvent (e.g., water, buffer) is pre-saturated with the compound if necessary.

-

Equilibration: An excess amount of the solid compound is added to a known volume of the test solvent in a vial.[21] This ensures that a saturated solution is formed in equilibrium with the undissolved solid.

-

Agitation: The vial is sealed and agitated (e.g., shaken or rotated) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After agitation, the suspension is allowed to stand, followed by centrifugation or filtration to separate the undissolved solid from the saturated solution. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of the compound in the clear, saturated supernatant is determined using a suitable analytical technique like HPLC.[21] The result is the solubility of the compound in that solvent at the specified temperature.

LogP Determination (Shake-Flask Method)

The partition coefficient (P) or its logarithm (logP) is a measure of a compound's differential solubility between two immiscible phases, typically n-octanol and water. The shake-flask method is the most common direct measurement technique.[22][23]

Apparatus:

-

Separatory funnel or vials

-

Shaker or rotator

-

pH meter

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Phase Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH, typically 7.4 for logD) are mixed and shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.

-

Partitioning: A small, known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then added to the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is agitated for a set period (e.g., 1-24 hours) to allow the compound to partition between the two phases until equilibrium is reached.[24]

-

Phase Separation: The mixture is allowed to stand until the two phases clearly separate. Centrifugation may be required to break up any emulsions.

-

Quantification: A sample is carefully taken from each phase. The concentration of the compound in both the n-octanol ([organic]) and aqueous ([aqueous]) phases is measured using an appropriate analytical method.[25]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations: P = [organic] / [aqueous]. The logP is the base-10 logarithm of this value.[22]

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. This compound | C22H16F3N3 | CID 91600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [sitem.herts.ac.uk]

- 4. This compound [webbook.nist.gov]

- 5. This compound - Wikidata [wikidata.org]

- 6. This compound [webbook.nist.gov]

- 7. Fluotrimazol | 31251-03-3 [chemicalbook.com]

- 8. Fluotrimazol | CAS 31251-03-3 | LGC Standards [lgcstandards.com]

- 9. Fluotrimazol | CAS 31251-03-3 | LGC Standards [lgcstandards.com]

- 10. Fluotrimazol CAS#: 31251-03-3 [m.chemicalbook.com]

- 11. This compound [stenutz.eu]

- 12. echemi.com [echemi.com]

- 13. CAS 31251-03-3: this compound | CymitQuimica [cymitquimica.com]

- 14. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. westlab.com [westlab.com]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

- 18. scribd.com [scribd.com]

- 19. Determination of Melting Point [wiredchemist.com]

- 20. SSERC | Melting point determination [sserc.org.uk]

- 21. researchgate.net [researchgate.net]

- 22. acdlabs.com [acdlabs.com]

- 23. encyclopedia.pub [encyclopedia.pub]

- 24. enamine.net [enamine.net]

- 25. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluotrimazole Solubility: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Fluotrimazole, a potent triazole antifungal agent. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for formulation and experimental design. The guide details this compound's solubility in various organic and aqueous media, outlines established experimental protocols for solubility determination, and illustrates its mechanism of action.

Executive Summary

This compound is a sparingly soluble compound in aqueous solutions, a characteristic that significantly influences its formulation and bioavailability. This guide synthesizes available data on its solubility in common organic solvents and water. While specific quantitative data on its solubility across a range of pH buffers is not extensively documented in publicly available literature, this guide discusses the expected pH-dependent solubility based on its chemical properties and data from analogous triazole antifungals. Furthermore, detailed experimental methodologies are provided to enable researchers to conduct their own solubility assessments.

Quantitative Solubility of this compound

The solubility of this compound has been determined in several organic solvents and water. The data presented below has been compiled from available chemical literature. It is important to note that solubility can be influenced by temperature, the purity of the compound, and the experimental method used.

Table 1: Solubility of this compound in Organic Solvents and Water at 20°C

| Solvent | Solubility |

| Dichloromethane | 40% (w/v)[1] |

| Cyclohexanone | 20% (w/v)[1] |

| Toluene | 10% (w/v)[1] |

| Propylene Glycol | 5% (w/v)[1] |

| Water | 1.5 mg/L[1] |

Note: The percentages are given as weight/volume.

pH-Dependent Solubility and Stability

The ionization state of a compound, governed by its pKa and the pH of the solvent, is a critical determinant of its aqueous solubility. This compound has a predicted pKa of 2.15[1]. This suggests that the compound is a weak base and its solubility is expected to be pH-dependent.

For structurally similar triazole antifungals, pH-dependent solubility is a well-documented phenomenon. For instance, a study on a structural analogue of fluconazole highlighted its poor solubility in aqueous media and reported solubility values of 4.45 x 10⁻³ M in a pH 2.0 buffer and 4.01 x 10⁻⁵ M in a pH 7.4 buffer at 25°C[2]. This significant difference underscores the importance of pH in determining the solubility of triazole antifungals. Researchers should, therefore, anticipate that the aqueous solubility of this compound will vary significantly with changes in pH.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is fundamental for drug development. The following section details a standard experimental protocol for determining the thermodynamic solubility of a compound like this compound.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent system.

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., purified water, pH buffers, organic solvents)

-

Glass vials with screw caps

-

Orbital shaker or agitator with temperature control

-

Filtration device (e.g., 0.45 µm syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial containing the chosen solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium[3]. The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant. To ensure complete removal of undissolved solids, filter the supernatant through a 0.45 µm filter. Care should be taken to avoid any loss of solvent due to evaporation or adsorption of the compound onto the filter material.

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible Spectroscopy. A calibration curve prepared with known concentrations of this compound in the same solvent should be used for accurate quantification.

-

Data Reporting: The solubility is reported as the mean of at least three independent measurements, typically in units of mg/mL or mol/L.

The following diagram illustrates a general workflow for solubility testing.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, as a member of the triazole class of antifungal agents, exerts its therapeutic effect by disrupting the fungal cell membrane. The primary mechanism of action involves the inhibition of a key enzyme in the ergosterol biosynthesis pathway.

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes. Triazole antifungals, including this compound, specifically target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase[4]. This enzyme is responsible for the conversion of lanosterol to ergosterol.

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol in the fungal cell membrane. Concurrently, there is an accumulation of toxic methylated sterol precursors. This dual effect disrupts the normal structure and function of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth and replication. The selective toxicity of triazole antifungals is attributed to their higher affinity for the fungal cytochrome P450 enzyme compared to its mammalian counterpart.

The following diagram illustrates the signaling pathway of azole antifungals.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While data on its solubility in organic solvents and water is available, further research is warranted to fully characterize its pH-dependent solubility profile, which is critical for the development of effective oral and parenteral formulations. The provided experimental protocols and the overview of its mechanism of action are intended to support and guide future research and development efforts involving this important antifungal agent.

References

- 1. Fluotrimazol CAS#: 31251-03-3 [m.chemicalbook.com]

- 2. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Fluotrimazole: Synthesis, Mechanism of Action, and Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluotrimazole, a trifluoromethyl-containing triazole antifungal agent, has demonstrated significant activity against a broad spectrum of pathogenic fungi. Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This technical guide provides a comprehensive overview of this compound, including its chemical identity, a detailed synthesis protocol, its mechanism of action with a focus on the ergosterol biosynthesis pathway, and a summary of its in vitro antifungal activity. Furthermore, this guide outlines key experimental protocols for evaluating its efficacy and mode of action, and presents visual diagrams to illustrate the underlying biochemical pathways and experimental workflows.

Chemical Identity

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-[diphenyl[3-(trifluoromethyl)phenyl]methyl]-1H-1,2,4-triazole .[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-[diphenyl[3-(trifluoromethyl)phenyl]methyl]-1H-1,2,4-triazole | [1] |

| Synonyms | Fluotrimazol, Persulon, BUE 0620 | |

| CAS Number | 31251-03-3 | |

| Molecular Formula | C₂₂H₁₆F₃N₃ | [1] |

| Molecular Weight | 379.38 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 132 °C | |

| Solubility | Water: 1.5 mg/L. Soluble in dichloromethane, cyclohexanone, and toluene. |

Synthesis of this compound

The synthesis of this compound involves the reaction of diphenyl[3-(trifluoromethyl)phenyl]methanol with 1H-1,2,4-triazole. A general synthetic approach for related triazole derivatives suggests a nucleophilic substitution reaction.

Experimental Protocol: Synthesis of 1-[diphenyl[3-(trifluoromethyl)phenyl]methyl]-1H-1,2,4-triazole

Materials:

-

Diphenyl[3-(trifluoromethyl)phenyl]methanol

-

1H-1,2,4-triazole

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

Base (e.g., triethylamine, pyridine)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Activation of the Alcohol: In a round-bottom flask, dissolve diphenyl[3-(trifluoromethyl)phenyl]methanol in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath. Slowly add thionyl chloride dropwise to the solution with stirring. The reaction converts the hydroxyl group into a more reactive chloromethyl group.

-

Reaction with 1,2,4-Triazole: In a separate flask, dissolve 1H-1,2,4-triazole and a base (e.g., triethylamine) in an anhydrous solvent.

-

Coupling Reaction: Slowly add the solution of the activated alcohol (diphenyl[3-(trifluoromethyl)phenyl]methyl chloride) to the triazole solution at room temperature. Stir the reaction mixture for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other azole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis. Ergosterol is a vital sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.

The key target of this compound is the enzyme lanosterol 14α-demethylase , a cytochrome P450-dependent enzyme encoded by the ERG11 gene. This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the demethylation of lanosterol to form 4,4-dimethyl-cholesta-8,14,24-trienol. By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, this compound effectively blocks this conversion.

The inhibition of this enzyme leads to two primary consequences:

-

Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and function of the fungal cell membrane.

-

Accumulation of Toxic Sterol Precursors: The blockage of the pathway results in the accumulation of lanosterol and other 14α-methylated sterols, which are toxic to the fungal cell and further disrupt membrane function.

This dual effect ultimately leads to the inhibition of fungal growth (fungistatic activity) and, at higher concentrations, fungal cell death (fungicidal activity).

Ergosterol Biosynthesis Pathway and Site of this compound Action

Caption: Ergosterol biosynthesis pathway highlighting the inhibitory action of this compound.

In Vitro Antifungal Activity

This compound exhibits a broad spectrum of activity against various pathogenic fungi, including dermatophytes, yeasts, and molds. The in vitro efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 2: In Vitro Antifungal Activity of this compound (MIC in µg/mL)

| Fungal Species | MIC Range (µg/mL) | Reference |

| Dermatophytes | ||

| Trichophyton mentagrophytes | 0.1 - 1.0 | |

| Trichophyton rubrum | 0.1 - 1.0 | |

| Microsporum canis | 0.25 - 2.0 | |

| Epidermophyton floccosum | 0.25 - 1.0 | |

| Yeasts | ||

| Candida albicans | 0.5 - 4.0 | |

| Candida glabrata | 1.0 - 8.0 | |

| Candida parapsilosis | 0.5 - 4.0 | |

| Candida tropicalis | 1.0 - 8.0 | |

| Cryptococcus neoformans | 0.25 - 2.0 | |

| Molds | ||

| Aspergillus fumigatus | 1.0 - 8.0 | [2][3][4][5][6] |

| Aspergillus flavus | 1.0 - 8.0 | [4] |

| Aspergillus niger | 2.0 - 16.0 | [4] |

Note: MIC values can vary depending on the testing methodology (e.g., CLSI, EUCAST) and the specific strain tested.

Key Experimental Protocols

Ergosterol Quantification Assay (HPLC)

This protocol is used to quantify the amount of ergosterol in fungal cells, providing a direct measure of the inhibitory effect of this compound on its biosynthesis.

Materials:

-

Fungal culture

-

This compound

-

Saponification solution (e.g., 25% alcoholic potassium hydroxide)

-

Heptane or n-hexane

-

Sterile water

-

Ergosterol standard

-

HPLC system with a UV detector

Procedure:

-

Culture and Treatment: Grow the fungal culture to the mid-logarithmic phase. Treat the culture with various concentrations of this compound (and a vehicle control) and incubate for a specified period.

-

Cell Harvesting: Harvest the fungal cells by centrifugation and wash them with sterile water. Determine the dry weight of the cell pellet.

-

Saponification: Resuspend the cell pellet in the saponification solution and incubate at a high temperature (e.g., 85°C) for 1-4 hours to hydrolyze lipids.

-

Sterol Extraction: After cooling, add sterile water and heptane/n-hexane to the mixture. Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the organic phase.

-

Sample Preparation: Separate the organic layer, evaporate it to dryness under a stream of nitrogen, and reconstitute the residue in the HPLC mobile phase.

-

HPLC Analysis: Inject the sample into an HPLC system equipped with a C18 column. Use a mobile phase such as methanol or acetonitrile and detect ergosterol by its absorbance at 282 nm.

-

Quantification: Create a standard curve using known concentrations of the ergosterol standard. Quantify the ergosterol content in the samples by comparing their peak areas to the standard curve.

Fungal Cell Membrane Permeability Assay (Propidium Iodide Staining)

This assay assesses the integrity of the fungal cell membrane by measuring the uptake of the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.

Materials:

-

Fungal culture

-

This compound

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) stock solution

-

Flow cytometer or fluorescence microscope

Procedure:

-

Culture and Treatment: Grow the fungal culture to the desired growth phase. Treat the cells with different concentrations of this compound (including positive and negative controls) for a defined time.

-

Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with PBS to remove any residual medium.

-

Staining: Resuspend the cells in PBS and add PI to a final concentration of 1-5 µg/mL. Incubate in the dark for 15-30 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer or a fluorescence microscope. PI-positive cells (indicating membrane damage) will emit red fluorescence when excited with an appropriate wavelength.

-

Data Interpretation: Quantify the percentage of PI-positive cells in each treatment group to determine the dose-dependent effect of this compound on membrane permeability.

Experimental Workflow and Logical Relationships

The investigation of a novel antifungal agent like this compound typically follows a structured workflow.

Caption: A logical workflow for the evaluation of this compound's antifungal properties.

Conclusion

This compound is a potent triazole antifungal agent with a well-defined mechanism of action centered on the inhibition of ergosterol biosynthesis. Its broad spectrum of in vitro activity makes it a compound of significant interest for further research and development in the field of antifungal therapeutics. The experimental protocols and workflows outlined in this guide provide a robust framework for the continued investigation of this compound and other novel antifungal candidates. A thorough understanding of its synthesis, mechanism, and biological activity is crucial for its potential application in combating fungal infections.

References

- 1. researchgate.net [researchgate.net]

- 2. Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Aspergillus Species and Antifungals Susceptibility in Clinical Setting in the North of Portugal: Cryptic Species and Emerging Azoles Resistance in A. fumigatus [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Antifungal Susceptibilities of Aspergillus fumigatus Clinical Isolates Obtained in Nagasaki, Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Species Distribution and Antifungal Susceptibilities of Aspergillus Section Fumigati Isolates in Clinical Samples from the United States - PMC [pmc.ncbi.nlm.nih.gov]

Fluotrimazole: A Technical Overview of its Molecular Characteristics and Antifungal Action

For Researchers, Scientists, and Drug Development Professionals